Spectroscopic Profile of 2-Thenoylacetonitrile: A Technical Guide
Spectroscopic Profile of 2-Thenoylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-thenoylacetonitrile, a key intermediate in various chemical syntheses. The document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-thenoylacetonitrile.
¹H NMR Spectrum:
The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 1H | Thiophene H5 |
| ~7.7 | Doublet | 1H | Thiophene H3 |
| ~7.2 | Triplet | 1H | Thiophene H4 |
| ~4.0 | Singlet | 2H | Methylene (-CH₂-) |
¹³C NMR Spectrum:
Quantitative ¹³C NMR data for 2-thenoylacetonitrile is not available in publicly accessible databases. The following are predicted chemical shifts based on the structure.
| Chemical Shift (δ) ppm | Assignment |
| ~185 | Carbonyl (C=O) |
| ~140 | Thiophene C2 |
| ~135 | Thiophene C5 |
| ~133 | Thiophene C3 |
| ~128 | Thiophene C4 |
| ~115 | Nitrile (C≡N) |
| ~30 | Methylene (-CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in 2-thenoylacetonitrile based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2260 | Medium | C≡N stretch (Nitrile) |
| ~1660 | Strong | C=O stretch (Ketone) |
| ~1510, ~1420 | Medium | C=C stretch (Thiophene ring) |
| ~3100 | Weak | C-H stretch (Aromatic) |
| ~2950 | Weak | C-H stretch (Aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 111 | High | [M - C₂H₂N]⁺ |
| 83 | Medium | [C₄H₃S]⁺ |
Experimental Protocols
The following sections describe generalized experimental procedures for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of 2-thenoylacetonitrile (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually recorded to simplify the spectrum by removing C-H coupling.
IR Spectroscopy
Sample Preparation: For solid samples like 2-thenoylacetonitrile, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, the sample is first vaporized and separated on a capillary column. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Thenoylacetonitrile.
